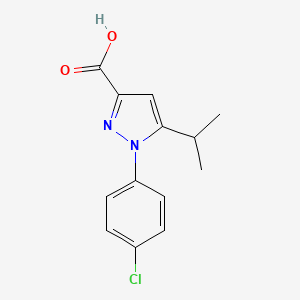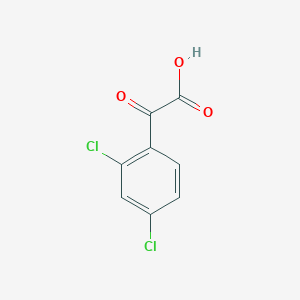
2,4-Dichlorophenylglyoxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichlorophenylglyoxylic acid is an organic compound with the molecular formula C8H4Cl2O3 It is a derivative of phenylglyoxylic acid, where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorophenylglyoxylic acid typically involves the chlorination of phenylglyoxylic acid. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where phenylglyoxylic acid is treated with chlorine gas in a continuous flow reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through crystallization or distillation.
化学反应分析
Types of Reactions: 2,4-Dichlorophenylglyoxylic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or aldehydes.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of dichlorobenzoic acids or dichlorobenzophenones.
Reduction: Formation of dichlorobenzyl alcohols or dichlorobenzaldehydes.
Substitution: Formation of various substituted phenylglyoxylic acids.
科学研究应用
2,4-Dichlorophenylglyoxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2,4-Dichlorophenylglyoxylic acid involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes, affecting metabolic pathways. The presence of chlorine atoms enhances its reactivity, allowing it to participate in various biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4-Dichlorobenzoic acid: Another chlorinated aromatic acid with applications in organic synthesis.
2,4-Dichlorobenzaldehyde: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 2,4-Dichlorophenylglyoxylic acid is unique due to its specific substitution pattern and reactivity. The presence of two chlorine atoms at the 2 and 4 positions provides distinct chemical properties, making it valuable in various synthetic and research applications. Its ability to undergo diverse chemical reactions and its potential biological activity further highlight its importance.
属性
CAS 编号 |
32375-56-7 |
|---|---|
分子式 |
C8H4Cl2O3 |
分子量 |
219.02 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C8H4Cl2O3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3H,(H,12,13) |
InChI 键 |
JTXYGIVWNOQIBB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B14139267.png)

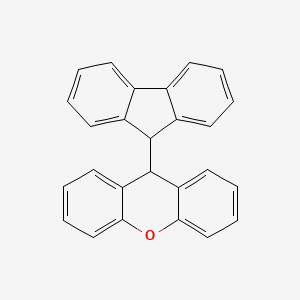

![Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane](/img/structure/B14139284.png)
![3-(3-(4-methoxyphenyl)propanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14139291.png)
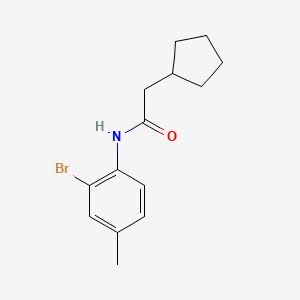
![3-(4-methoxyphenyl)-4-methyl-N-[(4-propan-2-yloxyphenyl)methyl]pentan-1-amine](/img/structure/B14139310.png)
![2-methyl-3-{[(E)-(3-nitrophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14139317.png)
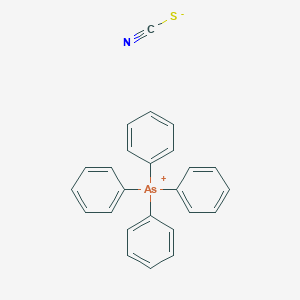

![Ethyl 2-cyano[1,1-biphenyl]-2-carboxylate](/img/structure/B14139332.png)
